molecular formula C21H25N3O B2585905 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 1024385-32-7

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No.: B2585905
CAS No.: 1024385-32-7
M. Wt: 335.451
InChI Key: MBYXMXZKBZJLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a phenyl group substituted with diethyl groups at the 2 and 6 positions, and an indole moiety attached to the urea backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenyl isocyanate and 2-(1H-indol-3-yl)ethylamine.

    Reaction Conditions: The reaction between 2,6-diethylphenyl isocyanate and 2-(1H-indol-3-yl)ethylamine is carried out under controlled conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base, such as triethylamine, to facilitate the formation of the urea linkage.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The phenyl and indole moieties can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in biological or medicinal research.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]amide: Similar structure but with an amide linkage instead of a urea linkage.

Uniqueness

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is unique due to its specific combination of a diethylphenyl group and an indole moiety linked by a urea backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-3-15-8-7-9-16(4-2)20(15)24-21(25)22-13-12-17-14-23-19-11-6-5-10-18(17)19/h5-11,14,23H,3-4,12-13H2,1-2H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYXMXZKBZJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.